![molecular formula C22H19NO3 B5807831 {4-[(diphenylacetyl)amino]phenyl}acetic acid](/img/structure/B5807831.png)
{4-[(diphenylacetyl)amino]phenyl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-[(diphenylacetyl)amino]phenyl}acetic acid, commonly known as Diflunisal, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation caused by various conditions, including arthritis and menstrual cramps. Diflunisal is a derivative of salicylic acid and was first synthesized in 1969. Since then, it has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
Diflunisal works by inhibiting the activity of cyclooxygenase (COX), which is an enzyme involved in the production of prostaglandins, which are responsible for pain and inflammation. Diflunisal is a non-selective COX inhibitor, meaning that it inhibits both COX-1 and COX-2 enzymes.
Biochemical and physiological effects:
Diflunisal has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to reduce the formation of blood clots and to have a protective effect on the gastrointestinal tract.
Vorteile Und Einschränkungen Für Laborexperimente
Diflunisal has several advantages for use in lab experiments, including its well-established synthesis method, its known mechanism of action, and its ability to inhibit both COX-1 and COX-2 enzymes. However, there are also limitations to its use, including its potential for off-target effects and its non-specific inhibition of COX enzymes.
Zukünftige Richtungen
There are several future directions for the study of Diflunisal. One area of research is the development of more selective COX inhibitors that target only COX-2 enzymes, which are responsible for inflammation. Another area of research is the use of Diflunisal in combination with other drugs for the treatment of various conditions, including cancer. Additionally, there is ongoing research into the potential use of Diflunisal for the treatment of other neurodegenerative diseases, including Huntington's disease and amyotrophic lateral sclerosis (ALS).
Synthesemethoden
The synthesis of Diflunisal involves the reaction of 4-aminophenylacetic acid with diphenylacetyl chloride in the presence of a base. The resulting product is then purified through crystallization and recrystallization. The synthesis of Diflunisal has been optimized over the years to improve yield and purity.
Wissenschaftliche Forschungsanwendungen
Diflunisal has been extensively studied for its potential use in the treatment of various conditions, including Alzheimer's disease, Parkinson's disease, and cancer. In Alzheimer's disease, Diflunisal has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease. In Parkinson's disease, Diflunisal has been shown to reduce the aggregation of alpha-synuclein, which is a key protein involved in the development of the disease. In cancer, Diflunisal has been shown to inhibit the growth of various cancer cell lines.
Eigenschaften
IUPAC Name |
2-[4-[(2,2-diphenylacetyl)amino]phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c24-20(25)15-16-11-13-19(14-12-16)23-22(26)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21H,15H2,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQRNKFGWXTJPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[(Diphenylacetyl)amino]phenyl}acetic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.